molecular formula C14H20N2O B7513289 N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide

N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide

Cat. No. B7513289
M. Wt: 232.32 g/mol
InChI Key: LIMNUQDPAUTBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IPP is a white crystalline solid that belongs to the class of compounds known as pyrrolidinyl amides. It is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). IPP has been shown to have potential therapeutic applications in various fields, including cancer, pain management, and neurodegenerative disorders.

Mechanism of Action

IPP exerts its effects by inhibiting N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide, which is responsible for the breakdown of 2-AG. This leads to an increase in the levels of 2-AG, which in turn activates cannabinoid receptors in the body. Activation of these receptors has been shown to have various therapeutic effects, including reducing pain and inflammation, inducing apoptosis in cancer cells, and improving cognitive function in neurodegenerative disorders.
Biochemical and Physiological Effects:
IPP has been shown to have various biochemical and physiological effects. In cancer cells, IPP has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. It has also been shown to inhibit tumor growth by reducing the levels of pro-inflammatory cytokines and angiogenic factors. In animal models of neuropathic pain, IPP has been shown to reduce pain and inflammation by reducing the levels of pro-inflammatory cytokines and increasing the levels of endocannabinoids. In animal models of Alzheimer's disease, IPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using IPP in lab experiments is its potency and selectivity for N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide. This allows for precise modulation of the endocannabinoid system without affecting other pathways. However, one of the limitations of using IPP is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on IPP. One area of interest is the development of more potent and selective N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide inhibitors. Another area of interest is the development of formulations that improve the solubility and bioavailability of IPP. Additionally, further studies are needed to explore the potential therapeutic applications of IPP in various fields, including cancer, pain management, and neurodegenerative disorders.

Synthesis Methods

The synthesis of IPP involves the reaction of 2-iodoaniline with 2-bromo-2-methylpropanoic acid in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with pyrrolidine in the presence of a reducing agent to yield IPP.

Scientific Research Applications

IPP has been extensively studied for its potential therapeutic applications. In cancer research, IPP has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy drugs. In pain management, IPP has been shown to reduce pain and inflammation in animal models of neuropathic pain. In neurodegenerative disorders, IPP has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11(2)12-7-3-4-8-13(12)15-14(17)16-9-5-6-10-16/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMNUQDPAUTBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide

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